molecular formula C13H7F4NO3 B12066896 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid

5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B12066896
M. Wt: 301.19 g/mol
InChI Key: GNOPSRUPAKQVMV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a fluorine atom at the 5-position of the pyridine ring and a trifluoromethoxy group at the para position of the phenyl ring. Its molecular formula is C₁₃H₈F₄NO₃, with a molecular weight of approximately 317.19 g/mol. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it a promising candidate in medicinal chemistry .

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

GNOPSRUPAKQVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Fluorination: The amine is subjected to fluorination to introduce the fluorine atom at the desired position.

    Coupling: The fluorinated intermediate is then coupled with isonicotinic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its para-trifluoromethoxy-phenyl substitution, which distinguishes it from analogs with trifluoromethyl, chloro, or alternative fluorine-containing groups. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Key Features Biological Activities/Applications
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid (Target) C₁₃H₈F₄NO₃ - 5-F (pyridine)
- 4-OCHF₃ (phenyl)
High lipophilicity; enhanced metabolic stability; potential CNS and anticancer applications Modulates nicotinic receptors; enzyme inhibition
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid C₁₃H₈F₄N₂O₂ - 5-F (pyridine)
- 3-CF₃ (phenyl)
Lower solubility due to CF₃ vs. OCHF₃; used in agrochemicals Insecticidal activity; enzyme inhibition
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid C₁₂H₇ClF₃NO₃ - 2-Cl (pyridine)
- 4-OCHF₃ (phenyl)
Increased electrophilicity due to Cl; radiotracer potential PET imaging probes; receptor modulation
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid C₁₃H₇F₄NO₂ - 5-F (pyridine)
- 2-CF₃ (phenyl)
Ortho-CF₃ reduces steric accessibility; distinct pharmacokinetics Antiviral and antibacterial agents
2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid C₁₂H₈F₃NO₄ - 4-OCHF₃ (phenoxy) Phenoxy linkage alters electronic properties; agrochemical applications Herbicide intermediates; enzyme inhibitors

Key Comparative Findings

Substituent Effects on Bioactivity :

  • The trifluoromethoxy group (OCHF₃) in the target compound improves metabolic stability compared to trifluoromethyl (CF₃) analogs, as the oxygen atom allows for hydrogen bonding with biological targets .
  • Chloro-substituted analogs (e.g., 2-Chloro-5-(4-OCHF₃-phenyl)) exhibit higher electrophilicity, enhancing reactivity in cross-coupling reactions for radiopharmaceuticals .

Positional Isomerism :

  • Para-substituted trifluoromethoxy (target compound) vs. meta-substituted trifluoromethyl () alters binding modes. For example, para-OCHF₃ improves affinity for nicotinic acetylcholine receptors, while meta-CF₃ derivatives show stronger insecticidal activity .

Pharmacokinetic Profiles :

  • The target compound’s logP ~2.5 (estimated) suggests better blood-brain barrier penetration than analogs with polar groups (e.g., hydroxyl or carboxylic acid derivatives) .
  • Ortho-substituted CF₃ () reduces bioavailability due to steric hindrance, limiting therapeutic utility compared to para-substituted derivatives .

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